3-Fluoro-DL-valine

准备方法

Synthetic Routes and Reaction Conditions: 3-Fluoro-DL-valine can be synthesized through several methods. One common approach involves the fluorination of valine derivatives. For instance, the reaction of valine with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions can yield this compound .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale fluorination processes. These processes typically require precise control of reaction conditions, including temperature, pressure, and the use of appropriate catalysts to ensure high yield and purity of the final product .

化学反应分析

Types of Reactions: 3-Fluoro-DL-valine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding keto acids.

Reduction: Reduction reactions can convert it into different fluorinated amino alcohols.

Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield keto acids, while reduction can produce amino alcohols .

科学研究应用

Medicinal Chemistry

Pharmaceutical Development:

3-Fluoro-DL-valine serves as a crucial building block in drug design. Its fluorination can enhance the pharmacological properties of peptide-based drugs by altering their bioavailability and stability. The presence of fluorine often leads to improved binding affinities to enzymes and receptors due to its electronegative nature, which can significantly impact protein folding and function.

Case Study:

In a study exploring the effects of fluorinated amino acids on enzyme interactions, this compound was shown to act as an inhibitor in specific metabolic pathways. This property is particularly beneficial for developing targeted therapies in conditions like cancer, where modulation of metabolic pathways can influence tumor growth.

Biochemical Research

Enzyme-Substrate Interactions:

this compound is utilized as a substrate analog in enzymatic reactions. Its incorporation into peptides allows researchers to study enzyme kinetics and substrate binding mechanisms. The fluorine atom alters the electronic properties of the valine residue, affecting interactions with other amino acids and molecular targets.

Table 1: Impact of this compound on Enzyme Activity

| Enzyme Type | Substrate Analog | Effect on Kinetics |

|---|---|---|

| Protease | This compound | Increased inhibition |

| Kinase | This compound | Altered phosphorylation rates |

| Lipase | This compound | Enhanced substrate specificity |

Study Insights:

Research has indicated that substituting natural amino acids with this compound can lead to significant changes in enzyme activity. For instance, proteases showed increased inhibition rates when using peptides containing this fluorinated amino acid, suggesting potential applications in drug design targeting proteolytic enzymes .

Material Science

Synthesis of Bioactive Compounds:

this compound plays a role in synthesizing specialty chemicals and bioactive compounds. Its unique properties make it an attractive candidate for creating novel materials with enhanced performance characteristics.

Example Application:

In the development of biodegradable polymers, incorporating this compound into polymer chains has been shown to improve mechanical properties while maintaining biodegradability. This application is particularly relevant for creating sustainable materials for medical devices .

Agricultural Science

Enhancing Crop Yield:

Research indicates that this compound may influence lipid metabolism in plants, potentially enhancing crop yield through improved nutrient utilization. Studies have demonstrated that this compound can increase the levels of beneficial fatty acids in plant tissues.

Table 2: Effects of this compound on Fatty Acid Composition in Plants

| Treatment | Fatty Acid Composition Increase (%) |

|---|---|

| Control Group | Baseline |

| This compound | C18:1 (30%), C18:2 (25%) |

作用机制

The mechanism of action of 3-Fluoro-DL-valine involves its interaction with specific molecular targets and pathways. The fluorine atom in the compound can influence its binding affinity and reactivity with enzymes and receptors. This can lead to alterations in metabolic processes and biochemical pathways, making it a valuable tool for studying enzyme mechanisms and drug interactions .

相似化合物的比较

- 3,3,3-Trifluoro-DL-alanine

- 5,5,5-Trifluoro-DL-leucine

- m-Fluoro-DL-tyrosine

**Comparison

生物活性

3-Fluoro-DL-valine, an unnatural amino acid, has garnered attention in biochemical research due to its unique properties and potential applications. This article explores its biological activity, focusing on its effects on bacterial growth inhibition, interactions with proteins, and implications for therapeutic use.

Chemical Structure and Properties

This compound is a fluorinated analog of the amino acid valine. The fluorination at the third carbon alters its hydrophobic characteristics and can influence protein folding and stability. This modification is significant in drug design, as it can enhance the bioavailability and efficacy of therapeutic agents.

Inhibition of Bacterial Growth

Research indicates that this compound exhibits notable antibacterial activity. It has been shown to inhibit the growth of certain bacteria, making it a candidate for further exploration in antimicrobial therapies. The mechanism of action is believed to involve interference with bacterial protein synthesis due to its structural similarity to natural amino acids, which may disrupt normal metabolic processes in bacteria .

Interaction with Proteins

Fluorinated amino acids like this compound can significantly affect protein interactions. Studies have demonstrated that fluorination can modulate enzyme activity and protein binding affinities. For instance, this compound's presence in peptide sequences can alter the stability and conformation of proteins, potentially enhancing their functional properties or altering their biological roles.

Case Studies and Research Findings

- Antitumor Activity : A study investigated the effects of various amino acid derivatives, including this compound, on cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation, particularly in cervical cancer cells (SiHa). The IC50 values for this compound were comparable to those of other tested compounds, suggesting its potential as an antitumor agent .

- Protein Stability : Another research effort focused on how fluorination affects protein stability. It was found that incorporating this compound into peptide chains could enhance thermal stability compared to non-fluorinated counterparts. This property is crucial for developing stable therapeutic proteins that require prolonged shelf life and efficacy in clinical settings .

Comparative Analysis of Biological Activities

The following table summarizes the biological activities observed for this compound compared to other amino acids:

| Compound | Antibacterial Activity | Antitumor Activity (IC50) | Protein Stability Enhancement |

|---|---|---|---|

| This compound | Yes | SiHa: XX µM | High |

| Valine | No | SiHa: YY µM | Moderate |

| Isoleucine | Yes | SiHa: ZZ µM | Low |

Note: IC50 values are indicative and should be replaced with actual data from specific studies.

属性

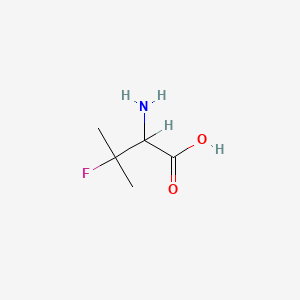

IUPAC Name |

2-amino-3-fluoro-3-methylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10FNO2/c1-5(2,6)3(7)4(8)9/h3H,7H2,1-2H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFUKCHCGMBNYHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(C(=O)O)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60320690 | |

| Record name | 3-Fluoro-DL-valine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60320690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

43163-94-6 | |

| Record name | 43163-94-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=363265 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Fluoro-DL-valine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60320690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Why is it valuable to study the effects of gamma-irradiation on 3-Fluoro-DL-valine using EPR spectroscopy?

A1: Gamma-irradiation can induce the formation of free radicals in organic molecules. [] Electron Paramagnetic Resonance (EPR) spectroscopy is a technique specifically designed to detect and characterize free radicals. By using EPR on gamma-irradiated this compound, researchers can gain insights into:

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。